molecular formula C7H10O2 B13451878 1-Ethenylcyclobutane-1-carboxylicacid

1-Ethenylcyclobutane-1-carboxylicacid

Cat. No.: B13451878
M. Wt: 126.15 g/mol
InChI Key: RJAOMTCPWAZZIQ-UHFFFAOYSA-N
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Description

1-Ethenylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H10O2. It is characterized by a cyclobutane ring with a carboxylic acid group and an ethenyl group attached to the same carbon atom. This compound is also known by its IUPAC name, 1-vinylcyclobutane-1-carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenylcyclobutane-1-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of cyclobutylcarboxylic acid with vinyl magnesium bromide can yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of 1-ethenylcyclobutane-1-carboxylic acid often involves the use of advanced chemical reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethenylcyclobutane-1-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-ethenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethenyl group allows for potential interactions with nucleophiles, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the ethenyl group, resulting in different reactivity and applications.

    1-Vinylcyclopropane-1-carboxylic acid: Smaller ring size, leading to different chemical properties and reactivity.

    1-Ethenylcyclopentane-1-carboxylic acid: Larger ring size, affecting its stability and reactivity

Uniqueness: 1-Ethenylcyclobutane-1-carboxylic acid is unique due to its specific ring size and functional groups, which confer distinct chemical properties and reactivity. Its combination of a cyclobutane ring with an ethenyl and carboxylic acid group makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-ethenylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-7(6(8)9)4-3-5-7/h2H,1,3-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAOMTCPWAZZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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